molecular formula C27H26N4O3S B2896483 2-methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 956145-36-1

2-methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2896483
CAS No.: 956145-36-1
M. Wt: 486.59
InChI Key: QNQIKZZEOCRSKR-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core bipyrazole structure, followed by the introduction of the methoxyphenyl, methylsulfonyl, phenyl, and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl methyl sulfone
  • N-(4-methoxyphenyl)-N-(p-tolyl)nitrous amide
  • 1-(4-methoxyphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-9-11-21(12-10-19)27-24(18-30(29-27)22-7-5-4-6-8-22)26-17-25(28-31(26)35(3,32)33)20-13-15-23(34-2)16-14-20/h4-16,18,26H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIKZZEOCRSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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